tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate
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Description
“tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It has a molecular weight of 268.35 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-7-14(11-16)5-4-8-15-9-6-14;/h15H,4-11H2,1-3H3;1H
. This code represents the structure of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.35 g/mol . It has a computed XLogP3-AA value of 1.2, which is a measure of its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has two rotatable bonds .Scientific Research Applications
Bidirectional Synthesis of Di-tert-butyl Diazaspiro Undecane and Related Spirodiamines An efficient synthesis process has been developed for enantiomers of spirodiamine diester from aspartic acid, involving key transformations such as two-directional Horner-Wadsworth-Emmons olefination and spirocyclization, demonstrating a versatile approach to derivatives of 1,7-diazaspiro[5.5]undecane (Almond-Thynne et al., 2018).
Supramolecular Arrangements Based on Cyclohexane-Spirohydantoin Derivatives Research on cyclohexane-spirohydantoin derivatives, including tert-butyl diazaspiro decane, discusses the relationship between molecular and crystal structure, highlighting the substituents' role in supramolecular arrangements and providing insights into crystallographic analysis without solvent molecules (Graus et al., 2010).
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate This study describes scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the compound's utility for selective derivation on azetidine and cyclobutane rings, offering a gateway to novel compounds that complement piperidine ring systems (Meyers et al., 2009).
Privileged Heterocycles Bioactivity and Synthesis
The biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes are reviewed, including their potential in treating obesity, pain, and various other disorders. This highlights the importance of these compounds in medicinal chemistry and therapeutic applications (Blanco‐Ania et al., 2017).
Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas This research identifies 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors, showing oral activity in treating chronic kidney diseases, marking a significant advancement in developing new therapeutic agents (Kato et al., 2014).
properties
IUPAC Name |
tert-butyl 1-oxo-2,9-diazaspiro[4.6]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-4-5-14(7-10-16)6-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHEKTXCMKGFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CCNC2=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137188 |
Source
|
Record name | 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate | |
CAS RN |
1341039-08-4 |
Source
|
Record name | 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341039-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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